REACTION_CXSMILES
|
[CH:1]([CH:3]1[CH2:8][CH2:7][CH:6]2[O:9][CH:5]2[CH2:4]1)=[CH2:2].[CH3:10][O:11][SiH:12]([O:15][CH3:16])[O:13][CH3:14]>[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[O:9]1[CH:6]2[CH:5]1[CH2:4][CH:3]([CH2:1][CH2:2][Si:12]([O:15][CH3:16])([O:13][CH3:14])[O:11][CH3:10])[CH2:8][CH2:7]2 |f:2.3.4|
|
Name
|
|
Quantity
|
148.8 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1CC2C(CC1)O2
|
Name
|
carboxylic acid
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
0f
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
122.8 g
|
Type
|
reactant
|
Smiles
|
CO[SiH](OC)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
89 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction temperature was controlled at 90°-95° C. with an ice bath
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
TEMPERATURE
|
Details
|
was maintained at that temperature for half an hour
|
Type
|
ADDITION
|
Details
|
after completion of addition, which
|
Reaction Time |
18 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C2CC(CCC21)CC[Si](OC)(OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |